Methyl 2-(chloromethyl)acrylate
Description
Contextualization in Acrylic Monomer Chemistry
Acrylic monomers are a major class of industrial chemicals characterized by a vinyl group directly attached to a carbonyl carbon. essentialchemicalindustry.org The family includes acrylic acid and its esters (acrylates) as well as methacrylic acid and its esters (methacrylates). nih.gov Methyl 2-(chloromethyl)acrylate, with the chemical formula C₅H₇ClO₂, is specifically an α-substituted acrylate (B77674). Unlike common monomers such as methyl methacrylate (B99206) (MMA), which has a methyl group at the α-position, or methyl acrylate (MA), which is unsubstituted at that position, the chloromethyl group in this compound introduces a primary alkyl chloride functionality. essentialchemicalindustry.orgresearchgate.net
This substitution significantly influences the monomer's reactivity. The electron-withdrawing nature of the chlorine atom can affect the electron density of the vinyl group, influencing its polymerization behavior. acs.org Furthermore, the chloromethyl group itself is a reactive site, susceptible to nucleophilic substitution reactions. This dual reactivity—the ability to undergo polymerization via the double bond and subsequent modification at the chloromethyl site—distinguishes it from simpler acrylic monomers. nih.govchemicalbook.com
The physical properties of this compound are those of a colorless to pale yellow liquid. chemicalbook.com It is a combustible liquid with a flash point of approximately 62.77 °C. sigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 922-15-6 | |
| Molecular Formula | C₅H₇ClO₂ | |
| Molecular Weight | 134.56 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | chemicalbook.com |
| Boiling Point | 157 °C | |
| Density | 1.113 g/mL | |
| Flash Point | 58 °C (145.0 °F) | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.455 |
Significance in Polymer Science and Materials Research
The primary significance of this compound in polymer science stems from its role as a functional monomer. The presence of the reactive chloromethyl group allows for the straightforward introduction of various functionalities into a polymer backbone. nih.gov This is typically achieved through post-polymerization modification, where the polymer of this compound is treated with nucleophiles to replace the chlorine atom. nih.gov
This capability enables the synthesis of a wide range of functional polymers with tailored properties. For example, reaction with amines can introduce basic or cationic sites, while reaction with thiols can be used to graft other molecules or create cross-linked networks. nih.gov This versatility makes it a valuable tool for creating materials for specialized applications, including:
Crosslinked Materials: It can be used in the synthesis of hydroxyl-containing dimethacrylate crosslinkers. chemicalbook.com
Functional Surfaces: Polymers derived from this monomer can be used to modify surfaces, for instance, by creating aminated surfaces for the immobilization of DNA in microarrays. nih.gov
Macroinitiators and Block Copolymers: The polymerization of this compound can be controlled, and the resulting polymer can be used to initiate the polymerization of other monomers, leading to the formation of block copolymers. acs.org
Research has shown that the polymerization of this compound can compete with an addition-fragmentation mechanism, a factor that must be considered during synthesis to control the final polymer structure. acs.org Its copolymerization with other standard monomers, like styrene (B11656) or other acrylates, allows for the precise incorporation of reactive sites along a polymer chain, further expanding its utility in materials design. nih.gov
| Monomer | Structure | Key Feature | Primary Polymer Use | Reference |
|---|---|---|---|---|
| Methyl Acrylate (MA) | C=CC(OC)=O | Unsubstituted α-carbon | Softer, tacky polymers; copolymer for acrylic paints | wikipedia.org |
| Methyl Methacrylate (MMA) | C=C(C)C(OC)=O | α-methyl group | Hard, transparent plastics (acrylic glass, PMMA) | essentialchemicalindustry.orgenpress-publisher.com |
| Methyl 2-chloroacrylate | C=C(Cl)C(OC)=O | α-chloro atom | Specialty polymers, intermediate for L-cysteine synthesis | wikipedia.orgnih.gov |
| This compound | C=C(CCl)C(OC)=O | α-chloromethyl group | Functional polymers via post-polymerization modification | acs.orgchemicalbook.com |
Historical Perspective of 2-Substituted Acrylates
The history of acrylates dates back to the 19th century, with the discovery of acrylic acid in 1843 and methacrylic acid in 1865. researchgate.net The industrialization of these materials began in the early 20th century, leading to the production of poly(methyl methacrylate) (PMMA) in 1928. researchgate.net Early research focused on the polymerization of unsubstituted acrylates and methacrylates, which quickly found use in applications ranging from dental restorations to aircraft glazing. essentialchemicalindustry.orgresearchgate.netnih.gov
The exploration of α-substituted (or 2-substituted) acrylates represented a logical progression in the field, aiming to modify the properties of the resulting polymers. The introduction of substituents at the alpha-position, directly adjacent to the ester group, was found to have a significant impact on both the reactivity of the monomer and the characteristics of the polymer. For instance, the polymerization kinetics of methacrylates (with an α-methyl group) are notably different from those of acrylates, generally proceeding more slowly due to the steric hindrance and greater stability of the propagating tertiary radical. researchgate.net
The synthesis of acrylates was advanced by the discovery of metal carbonyls in 1890; compounds like tetracarbonylnickel were later used as catalysts to produce acrylates from acetylene (B1199291) and alcohols. britannica.com The specific development of α-haloalkyl acrylates like this compound is part of a more recent trend in polymer chemistry focused on creating "smart" or functional polymers. The ability to perform subsequent chemical reactions on the polymer chain opened up new avenues for materials design that were not possible with the earlier, more inert polyacrylates. nih.gov
Research Gaps and Future Directions for this compound
While this compound is established as a useful functional monomer, several areas remain open for further investigation. A primary research gap lies in the exploration of its full potential in controlled radical polymerization (CRP) techniques. While studies on its radical polymerization exist, a deeper understanding and optimization of its behavior in techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could lead to the synthesis of highly complex and well-defined polymer architectures with unprecedented precision. acs.org
Future research is likely to focus on several key areas:
Novel Polymer Architectures: Expanding the use of poly(this compound) as a macroinitiator or a platform for grafting to create novel star, brush, or dendritic polymers.
Advanced Functional Materials: Utilizing the reactive handle of the monomer to develop materials for high-tech applications, such as responsive hydrogels, materials for bioconjugation, or components in electronic devices.
Sustainable Synthesis and Modification: Developing greener synthetic routes for the monomer itself and exploring more efficient and environmentally benign methods for its post-polymerization modification. The application of mechanochemistry, which can reduce solvent use and reaction times, is a promising avenue. nih.gov
Copolymerization Studies: A systematic investigation into the copolymerization of this compound with a wider range of functional and non-functional monomers could yield new libraries of copolymers with finely tunable properties.
By addressing these research gaps, the scientific community can continue to unlock the full potential of this compound as a versatile building block for the next generation of advanced polymeric materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(chloromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDTEIPYQNXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498661 | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922-15-6 | |
| Record name | Methyl 2-(chloromethyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-(chloromethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2 Chloromethyl Acrylate
Established Synthetic Pathways
The most common and well-documented methods for synthesizing methyl 2-(chloromethyl)acrylate rely on the use of 2-(bromomethyl)acrylic acid or its derivatives as starting materials. These pathways typically involve a two-step process: esterification followed by a halogen exchange reaction.
Synthesis from 2-(Bromomethyl)acrylic Acid Precursors
A prevalent strategy for obtaining this compound involves the initial synthesis of methyl 2-(bromomethyl)acrylate from 2-(bromomethyl)acrylic acid, which is then converted to the desired chlorinated compound. chemicalbook.comorgsyn.org
The esterification of 2-(bromomethyl)acrylic acid with methanol (B129727) is a key step in this synthetic sequence. This reaction is typically acid-catalyzed and can be carried out using various methods. google.comresearchgate.net A general procedure involves reacting the acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid. orgsyn.orgresearchgate.net The reaction mixture is often heated under reflux to drive the reaction to completion. orgsyn.org The removal of water, a byproduct of the reaction, can shift the equilibrium towards the formation of the ester, thereby increasing the yield. google.com
For instance, one method describes the esterification of β,β'-dibromoisobutyric acid with methanol in the presence of methanesulfonic acid and ethylene (B1197577) dichloride, heated under reflux for 24 hours, to produce methyl β,β'-dibromoisobutyrate, a precursor to methyl α-(bromomethyl)acrylate. orgsyn.org
Following the formation of methyl 2-(bromomethyl)acrylate, a halogen exchange reaction, often referred to as a Finkelstein or retro-Finkelstein reaction, is employed to replace the bromine atom with a chlorine atom. nih.govwikipedia.org This type of nucleophilic substitution reaction is an equilibrium process. wikipedia.org The reaction can be driven to favor the product by using a large excess of the chloride salt or by taking advantage of the differential solubility of the resulting halide salts. wikipedia.org
More reactive halogens can displace less reactive ones from their compounds. savemyexams.comchemrevise.org In this case, chlorine, being more reactive than bromine, can displace bromide ions from the organic substrate. savemyexams.comchemrevise.org This principle is fundamental to the successful conversion of methyl 2-(bromomethyl)acrylate to this compound. The reaction is often facilitated by a suitable solvent and may be catalyzed by various agents, including copper complexes or photo-induced methods. nih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the halogen exchange. nih.govaklectures.com
Alternative Synthetic Routes
Oxidative Methoxycarbonylation of Allene (B1206475)
One such alternative is the oxidative methoxycarbonylation of allene. While specific details for the direct synthesis of this compound via this method are not extensively documented in the provided results, the general principle involves the reaction of allene with carbon monoxide and methanol in the presence of an oxidizing agent and a suitable catalyst. This process can lead to the formation of various acrylate (B77674) derivatives. The specific reaction conditions would need to be tailored to favor the formation of the desired 2-(chloromethyl) substituted product.
Indirect Synthesis via Methyl 2-(hydroxymethyl)acrylate Chlorination
Another indirect route involves the chlorination of methyl 2-(hydroxymethyl)acrylate. chemicalbook.com This method proceeds in two conceptual steps: first, the synthesis of methyl 2-(hydroxymethyl)acrylate, and second, the subsequent chlorination of the hydroxyl group. A patented method describes the high-temperature chlorination of methyl methacrylate (B99206) using chlorine gas diluted with steam or an inert gas like argon. google.com This reaction, carried out at temperatures between 500°C and 750°C, can yield methyl (a-chloromethyl) acrylate. google.com For instance, reacting methyl methacrylate with chlorine at 750°C in the presence of argon resulted in an 83% yield of 95% pure methyl (a-chloromethyl) acrylate. google.com
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound. Different catalytic systems offer unique pathways, including bimetallic and phosphine-based approaches.
The literature does not extensively document the use of co-operative copper-palladium catalytic systems specifically for the synthesis of this compound. However, the distinct catalytic properties of each metal are well-established in acrylate chemistry. Palladium catalysts, for example, are known for their role in carbonylation reactions to produce acrylate esters researchgate.net. Copper-based catalysts are widely used in Atom Transfer Radical Polymerization (ATRP) of acrylates and methacrylates, where they facilitate controlled polymer growth cmu.eduresearchgate.netnih.gov. For instance, copper(II) methacrylate complexes with imidazole (B134444) derivatives have been synthesized and structurally characterized, highlighting their relevance in acrylate chemistry nih.gov. While direct synergistic Cu-Pd catalysis for the target molecule's synthesis is not prominent, these individual applications suggest potential pathways where such a bimetallic system could be hypothetically applied, for example, in cross-coupling or carbonylation reactions involving chlorinated precursors.
A notable synthetic route involves phosphine-catalyzed domino reactions. Research has shown that tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), can effectively catalyze the assembly of multiple acrylate units. Specifically, a phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates has been developed to generate complex bicyclic structures through the assembly of six monomer units. This hexamerization process was also successfully applied to this compound, affording the corresponding bicyclic product in a significant yield. The reaction proceeds under mild conditions, demonstrating the power of phosphine (B1218219) catalysis in forming multiple carbon-carbon bonds in a single, highly stereoselective operation. The process is initiated by the addition of the phosphine to the electrophilic acrylate, generating a zwitterionic intermediate that triggers a cascade of reactions.
| Substrate | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| This compound | Triphenylphosphine (PPh₃) | 40 | 24 | 78 |
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions such as temperature, pressure, solvent, and catalyst choice is paramount for maximizing the yield and selectivity of this compound synthesis.
Temperature is a critical parameter in the synthesis and polymerization of acrylates. For instance, studies on the self-initiation of methyl acrylate have been conducted at temperatures ranging from 120°C to 220°C, with conversion rates increasing with temperature . In other copolymerization reactions involving acrylates, temperatures between 70°C and 90°C were explored, noting that higher temperatures lead to faster initiator decomposition and reaction rates researchgate.net. Conversely, some catalytic reactions, such as the DABCO-catalyzed condensation of acrylamides with methyl propiolate, are performed at 0°C to control selectivity mdpi.com.
High pressure is not a commonly cited requirement for acrylate synthesis, though high temperatures can lead to a rapid pressure build-up within the reaction system researchgate.net. Some modern techniques utilize atmospheric pressure plasma for the polymerization of methacrylate films at room temperature, offering an alternative to traditional thermal methods researchgate.net.
| Reaction Type | Related Compound | Temperature (°C) | Pressure | Observation |
|---|---|---|---|---|
| Self-Initiated Polymerization | Methyl Acrylate | 120 - 220 | Not specified | Conversion increases with temperature. |
| Copolymerization | Butyl Acrylate / Methyl Acrylate | 70 - 90 | Not specified | Higher temperature increases reaction rate. researchgate.net |
| Condensation Reaction | Chiral Acrylamide (B121943) | 0 | Atmospheric | Low temperature used to control reaction. mdpi.com |
The choice of solvent can significantly impact reaction outcomes. In phosphine-catalyzed Michael-type additions involving methyl acrylate, solvents such as toluene (B28343), dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) were found to be effective nih.gov. In contrast, methyl tert-butyl ether (MTBE), ethyl acetate (B1210297) (EtOAc), and acetone (B3395972) were unsuitable for this specific transformation nih.gov. For polymerization processes, the solvent can affect polymer properties; for example, films of poly(methyl methacrylate)/poly(vinyl acetate) blends are miscible when cast from chloroform (B151607) but immiscible when cast from N,N-dimethyl formamide (B127407) (DMF) kpi.ua. In the synthesis of certain acrylate derivatives, acetonitrile is a commonly used solvent mdpi.com. The solubility of monomers and catalysts, as well as the solvent's interaction with reactive intermediates, are key factors in selection. For instance, a mixture of DMF and water was found to be a superior solvent system for the polymerization of methyl methacrylate initiated by cerium(IV) salts compared to water or DMF alone researchgate.net.
The selection of an appropriate initiator or catalyst is fundamental to the synthesis of this compound. As discussed, tertiary phosphines like triphenylphosphine are effective catalysts for domino reactions involving this compound. In other related acrylate reactions, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze condensation reactions mdpi.com.
For radical polymerization processes, which are relevant to the monomer's applications, a different set of initiators is required. These often include azo compounds like azobisisobutyronitrile (AIBN) or peroxides researchgate.net. In the context of controlled polymerization, Atom Transfer Radical Polymerization (ATRP) utilizes a catalyst system, typically a copper(I) halide complexed with a ligand (e.g., 4,4'-di(5-nonyl)-2,2'-bipyridine), in conjunction with an alkyl halide initiator like ethyl 2-bromoisobutyrate cmu.edu. To prevent premature polymerization during storage, commercial preparations of this compound are often stabilized with an inhibitor, such as butylated hydroxytoluene (BHT) sigmaaldrich.com.
Advancements in Green Chemistry for this compound Synthesis Remain an Emergent Field
Despite the growing importance of green chemistry principles in chemical manufacturing, dedicated research into sustainable synthetic methodologies for this compound appears to be a nascent field. A comprehensive review of available scientific literature and patents reveals a noticeable lack of specific studies focusing on the application of green chemistry principles—such as the use of renewable feedstocks, atom-economical reactions, or benign solvents—directly to the synthesis of this particular compound.
Current information largely pertains to the properties and conventional synthesis of related acrylates and methacrylates, offering a general framework of green chemistry that has yet to be specifically adapted and documented for this compound. For instance, while there are developments in eco-friendly routes for compounds like methyl methacrylate and methyl acrylate, these methodologies are not directly transferable without dedicated research and development for their chlorinated analogue.
The exploration of green synthetic routes often involves several key principles:
Catalysis: The use of heterogeneous or biocatalysts can reduce energy consumption and facilitate easier separation and recycling of the catalyst, minimizing waste. Research into suitable catalysts for the specific reactions involved in this compound synthesis is a potential area for green chemistry application.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. Analysis of existing or novel routes to this compound through the lens of atom economy could identify more efficient and less wasteful processes.
Safer Solvents and Reaction Conditions: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions, is a critical aspect of sustainable chemical production. The application of such conditions to the synthesis of this compound has not been extensively reported.
Renewable Feedstocks: Utilizing biomass or other renewable starting materials instead of petrochemical sources can significantly reduce the environmental footprint of a chemical process. The potential for producing this compound from renewable precursors is an unexplored but important avenue for green chemistry research.
A patent for a related but more complex molecule, (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate, describes a synthetic route that is claimed to be simpler, have a higher total recovery, and produce less waste, thereby aligning with some green chemistry principles. However, this does not directly address the synthesis of this compound.
The lack of specific, published research on green synthetic methodologies for this compound highlights a significant opportunity for future investigation. Developing such processes would not only align with the global shift towards sustainable manufacturing but also potentially offer economic benefits through increased efficiency and reduced waste management costs. Further research is necessary to adapt and apply the broader principles of green chemistry to the specific synthesis of this important industrial monomer.
Data on Green Synthesis of Related Acrylates
To provide context, the following table summarizes research findings on the green synthesis of related acrylate compounds, illustrating the types of improvements that could be targeted for this compound.
| Related Compound | Green Chemistry Approach | Catalyst | Solvent | Key Findings |
| Methyl Acrylate | One-step aldol (B89426) condensation | Zirconium and cesium-loaded SiO2 and Al2O3 | Fluidized bed reactor (gas phase) | A promising environmentally sustainable strategy. |
| Methyl Methacrylate | Oxidative esterification from methacrolein | Zn-Al-mixed oxides supported gold nanocatalysts | Methanol | High activity, selectivity, and stability under optimized conditions. |
| Methyl Acrylate | Aldol condensation | H-ZSM-35 Zeolite | Not specified | Considered a green, economical, non-petroleum route. |
Polymerization and Copolymerization of Methyl 2 Chloromethyl Acrylate
Homopolymerization Mechanisms of Methyl 2-(chloromethyl)acrylate
The homopolymerization of MCMA can proceed through different mechanisms, with free radical and anionic polymerization being the most studied. These pathways are significantly influenced by the monomer's structure, leading to distinct polymerization kinetics and polymer architectures.
Free radical polymerization of MCMA is a complex process characterized by a competition between the conventional propagation of the polymer chain and addition-fragmentation reactions. acs.org This competition is a defining feature of MCMA's behavior in radical systems.
Table 1: Temperature Dependence of MCMA Polymerization
| Polymerization Temperature (°C) | Monomer Conversion (%) | Addition-Fragmentation (%) |
| 40 | 25.3 | 11 |
| 60 | 14.3 | 24 |
| 80 | 7.8 | 39 |
| Data sourced from a study on the polymerization of MCMA in benzene (B151609) with AIBN as the initiator. acs.org |
A key characteristic of the free radical polymerization of MCMA is the occurrence of addition-fragmentation reactions. acs.orgacs.org In this process, the propagating radical adds to the monomer, but instead of the expected propagation, the resulting intermediate radical can undergo fragmentation. This fragmentation typically involves the cleavage of the carbon-chlorine bond in the chloromethyl group, leading to the formation of a macromonomer with a terminal double bond and the expulsion of a chlorine radical. acs.org This chlorine radical can then reinitiate polymerization, leading to a complex mixture of polymer chains.
The extent of the addition-fragmentation reaction is highly dependent on the polymerization temperature. acs.org At higher temperatures, the fragmentation process becomes more significant, leading to a higher proportion of macromonomers in the final product. acs.org This reaction effectively acts as a chain transfer process, limiting the molecular weight of the polymer.
The steric bulk of the α-substituent in acrylate (B77674) monomers plays a crucial role in their polymerization behavior. In the case of MCMA, the chloromethyl group introduces a degree of steric hindrance that can influence the rate of propagation and the stereochemistry of the resulting polymer. While not as sterically demanding as some other α-substituted acrylates, the chloromethyl group can affect the approach of the incoming monomer to the propagating radical center. This steric influence, combined with electronic effects, contributes to the unique reactivity of MCMA in free radical polymerization.
Anionic polymerization offers a more controlled route to the synthesis of poly(this compound) compared to free radical methods. This technique can potentially lead to polymers with well-defined molecular weights and narrow molecular weight distributions. However, the presence of the reactive chloromethyl group introduces challenges that must be carefully managed.
The stereochemical structure of the polymer backbone, or tacticity, is a critical factor determining the physical and mechanical properties of the resulting material. In the anionic polymerization of acrylates, the choice of initiator, solvent, and temperature can significantly influence the stereospecificity of the polymerization. While specific studies on the stereospecificity of the anionic polymerization of MCMA are limited, general principles of anionic acrylate polymerization suggest that the use of certain organometallic initiators in non-polar solvents at low temperatures could favor the formation of isotactic or syndiotactic polymers. The polar chloromethyl group in MCMA is expected to play a role in coordinating with the counter-ion of the propagating chain end, thereby influencing the stereochemistry of monomer addition.
Anionic Polymerization
Termination Reactions with Functional Monomers
In the radical polymerization of this compound (MCMA), chain growth termination is significantly influenced by a competing mechanism known as addition-fragmentation chain transfer. acs.orgacs.org This process is distinct from conventional termination by coupling or disproportionation. When a propagating radical adds to an MCMA monomer, the resulting radical can undergo fragmentation. This involves the cleavage of the carbon-chlorine bond, which terminates that particular polymer chain and expels a small radical that can then reinitiate a new chain. acs.org
This mechanism is particularly relevant when considering termination in the presence of other functional monomers. The MCMA monomer itself acts as a functional entity that mediates this unique termination-transfer pathway. The process results in the formation of a polymer chain with a reactive α-(chloromethyl)acrylate terminal group. This end group is susceptible to nucleophilic attack, allowing for subsequent chemical modifications. researchgate.net For instance, the α-(chloromethyl)acryloyl end of a polymer can react with nucleophiles like phenols or dithiols, leading to end-functionalized polymers or even graft copolymers. researchgate.net Therefore, the termination process in copolymerization systems involving MCMA is not simply a cessation of polymerization but a pathway to creating terminally-functionalized polymers.
Copolymerization Studies Involving this compound
The incorporation of this compound into copolymers has been studied to understand how its unique reactivity influences polymer composition and structure.
Reactivity Ratios in Copolymerization Systems
The relative reactivities of monomers in a copolymerization system are described by reactivity ratios (r₁ and r₂). These ratios are critical as they determine the composition and microstructure of the resulting copolymer. For the copolymerization of this compound (MCMA, M₁) with common monomers like Styrene (B11656) (St, M₂) and Methyl Methacrylate (B99206) (MMA, M₂), the reactivity ratios have been determined. acs.org
These ratios are calculated from the rates of four possible propagation reactions: a propagating chain ending in M₁ adding another M₁ (k₁₁), M₁ adding M₂ (k₁₂), M₂ adding M₁ (k₂₁), and M₂ adding M₂ (k₂₂). The reactivity ratio is defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁.
In the case of the MCMA/St system, the product of the reactivity ratios (r₁r₂) is less than 1, which suggests a tendency towards the formation of a random copolymer. acs.org The values indicate that the styryl radical is more reactive towards the MCMA monomer than its own monomer, while the MCMA radical shows a preference for adding another MCMA monomer over styrene.
| Copolymerization System (M₁/M₂) | r₁ (MCMA) | r₂ (Comonomer) | Temperature (°C) |
| MCMA / Styrene | 0.88 | 0.30 | 60 |
| MCMA / Methyl Methacrylate | 0.40 | 1.35 | 60 |
This table presents the reactivity ratios for the copolymerization of this compound (MCMA) with Styrene and Methyl Methacrylate. Data sourced from research by Yamada et al. acs.org
For the MCMA/MMA system, the reactivity ratios show that the MMA radical prefers to add another MMA monomer, while the MCMA radical is less reactive towards its own type compared to MMA. acs.org
Copolymer Microstructure and Sequence Distribution
The microstructure of a copolymer, meaning the sequence distribution of monomer units along the polymer chain, is a direct consequence of the monomer reactivity ratios. frontiersin.org The sequence distribution in copolymers of this compound (MCMA) can be predicted using statistical models based on these experimentally determined ratios. acs.org
For the MCMA-co-Styrene system, where r₁=0.88 and r₂=0.30, the product r₁r₂ is 0.264. Since this value is less than 1, it indicates that the monomer units have a tendency to be arranged randomly along the copolymer chain rather than in long blocks of a single monomer. acs.orgresearchgate.net
In the MCMA-co-MMA system (r₁=0.40, r₂=1.35), the copolymer will be richer in MMA units unless a very high concentration of MCMA is used in the feed. The distribution will still be largely random, but with a higher probability of finding MMA-MMA sequences. acs.org
The detailed microstructure, including triad (B1167595) and pentad sequences, can be elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. iupac.orgtue.nl Techniques like 1H-NMR and 2D-NMR (HSQC, TOCSY) allow for the assignment of specific resonances to protons and carbons based on their neighboring monomer units, providing a quantitative measure of the copolymer's sequence distribution. iupac.org
Diffusion-Controlled Effects in Copolymerization
In free-radical polymerizations carried to high conversion, the reaction kinetics can become diffusion-controlled. This phenomenon, often called the gel effect or autoacceleration, occurs when an increase in viscosity slows down the termination reactions between large polymer radicals, leading to a sharp increase in the polymerization rate.
Advanced Polymer Architectures via this compound
The unique chemical nature of this compound makes it a valuable monomer for synthesizing more complex and functional polymer architectures beyond simple linear copolymers.
Synthesis of Functionalized Macromonomers
A key application of the addition-fragmentation chain transfer mechanism inherent to this compound (MCMA) is the synthesis of functionalized macromonomers. acs.org A macromonomer is a polymer or oligomer chain that has a polymerizable functional group at its end.
During the radical polymerization of a primary monomer like Methyl Methacrylate (MMA) in the presence of MCMA, the addition-fragmentation process effectively caps (B75204) the growing PMMA chain. The fragmentation of the C-Cl bond results in a poly(methyl methacrylate) chain with a reactive, unsaturated 2-(methoxycarbonyl)allyl group at one end. acs.org This terminally unsaturated polymer is a macromonomer.
Structure of Macromonomer formed via MCMA:
PMMA Chain-CH₂-C(=CH₂)-COOCH₃
This macromonomer can then be isolated and used in a subsequent polymerization step. When copolymerized with another monomer, it participates in the reaction through its terminal double bond, becoming incorporated into a new polymer backbone. This results in the formation of a graft copolymer, where the pre-made PMMA chains are attached as side chains (grafts) to the main polymer backbone. uni-bayreuth.de This method provides a powerful route to control the length and number of grafted chains, allowing for the precise design of complex polymer architectures. acs.org
Block and Graft Copolymer Synthesis
The synthesis of block and graft copolymers allows for the combination of different polymer segments into a single macromolecule, leading to materials with unique properties, such as thermoplastic elastomers, compatibilizers for polymer blends, and materials for drug delivery. The reactive chloromethyl group in poly(this compound) is particularly suited for creating such complex architectures.
Block Copolymer Synthesis:
Block copolymers from monomers like this compound can be synthesized through controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.eduunc.edunih.govcmu.edu These methods allow for the sequential addition of different monomers to a growing polymer chain.
One common strategy involves the synthesis of a macroinitiator. For instance, a polymer block can be prepared with end groups capable of initiating the polymerization of a second monomer. In the context of this compound, a pre-formed polymer could be functionalized with groups that can initiate the polymerization of this monomer, or conversely, poly(this compound) can be used to initiate the polymerization of another monomer. The synthesis of di- and triblock copolymers involving acrylates and methacrylates has been successfully demonstrated using copper-based ATRP. cmu.edu While specific studies on this compound are not abundant, the general principles of using a macroinitiator for block copolymer synthesis are well-established and applicable. cmu.eduharth-research-group.orgresearchgate.netnih.gov
Graft Copolymer Synthesis:
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The chloromethyl group on the repeating units of poly(this compound) serves as an excellent site for "grafting-from" or "grafting-to" approaches.
In the "grafting-from" method, the chloromethyl groups along the polymer backbone are used to initiate the polymerization of a second monomer, growing the graft chains directly from the backbone. This has been demonstrated with polymers containing similar reactive groups, such as poly(p-chloromethylstyrene), which has been used as a macroinitiator for ATRP to synthesize various graft copolymers.
The "grafting-to" approach involves the attachment of pre-formed polymer chains to the backbone polymer. In this case, the chloromethyl groups on the poly(this compound) backbone would react with functional end-groups of another polymer.
The "grafting through" method is another alternative where a macromonomer of poly(this compound) could be copolymerized with another monomer to form a graft copolymer.
While detailed research on graft copolymers of this specific monomer is limited, studies on similar systems, such as the graft copolymerization of methyl methacrylate or methyl acrylate onto various backbones, provide a solid foundation for how such syntheses could be achieved. ijcce.ac.irmarquette.edumdpi.orgnih.gov
Table 1: Common Techniques for Block and Graft Copolymer Synthesis Applicable to this compound
| Synthesis Technique | Description | Potential Application with this compound |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | A controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. It relies on a reversible activation/deactivation process catalyzed by a transition metal complex. cmu.educmu.eduyoutube.com | Synthesis of block copolymers by sequential monomer addition. The chloromethyl group could also potentially participate in the initiation process. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | A versatile controlled/living radical polymerization method that allows for the synthesis of a wide range of polymers with complex architectures. It involves a chain transfer agent that reversibly terminates the growing polymer chains. unc.edunih.govrsc.orgornl.gov | Synthesis of block copolymers by creating a RAFT-active poly(this compound) macro-chain transfer agent, followed by the addition of a second monomer. |
| Anionic Polymerization | A living polymerization technique that proceeds via anionic propagating species. It is highly sensitive to impurities but offers excellent control over molecular weight, dispersity, and stereochemistry. cmu.edu | Synthesis of block copolymers under stringent reaction conditions. The chloromethyl group might require protection or could be introduced post-polymerization. |
| "Grafting From" | A method where graft chains are grown from initiation sites along a polymer backbone. | The chloromethyl groups on a poly(this compound) backbone can be converted into initiation sites for the polymerization of other monomers. |
| "Grafting To" | A method where pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. | Pre-formed polymer chains can be reacted with the chloromethyl groups on the poly(this compound) backbone. |
Preparation of Stereoregular Polymers
The tacticity, or the stereochemical arrangement of the chiral centers in a polymer's backbone, has a profound impact on its properties. Isotactic (where the side groups are on the same side of the polymer chain), syndiotactic (where the side groups alternate), and atactic (random arrangement) polymers can exhibit vastly different physical properties, including crystallinity, melting point, and mechanical strength. rsc.org
The radical polymerization of this compound has been shown to exhibit a degree of stereospecificity. Research by Hirano and Yamada has investigated the stereospecificity in the radical polymerization of methyl α-(chloromethyl)acrylate (an alternative name for the same monomer). acs.org Their work is a key reference in understanding the stereochemical control during the polymerization of this specific monomer.
Generally, control over the tacticity of acrylate polymers is challenging in conventional free-radical polymerization, which often leads to atactic polymers. However, several strategies can be employed to influence the stereochemistry:
Anionic Polymerization: This is a powerful method for producing highly stereoregular polymers. cmu.edumdpi.comresearchgate.net The choice of initiator, solvent, and temperature can strongly influence the resulting tacticity. For methyl methacrylate, for example, polymerization with certain Grignard reagents in nonpolar solvents at low temperatures can yield highly isotactic polymers, while other conditions can favor syndiotactic placement. mdpi.com It is expected that similar principles would apply to the anionic polymerization of this compound, although the reactive chloromethyl group might necessitate specific reaction conditions or protecting group strategies.
Solvent Effects: The solvent used in the polymerization can influence the stereochemical outcome. For instance, in the free radical polymerization of methyl methacrylate, the use of fluoroalcohols as solvents can increase the syndiotacticity of the resulting polymer due to hydrogen bonding interactions.
Catalyst and Ligand Control: In coordination and some forms of controlled radical polymerization, the catalyst and its associated ligands can create a chiral environment around the propagating chain end, influencing the stereochemistry of monomer addition. researchgate.net
Table 2: Factors Influencing Stereoregularity in Acrylate Polymerization
| Factor | Influence on Tacticity | Example from Related Systems (e.g., Methyl Methacrylate) |
|---|---|---|
| Polymerization Method | Anionic polymerization generally offers the highest degree of stereocontrol, while conventional radical polymerization often yields atactic polymers. mdpi.comchimia.chresearchgate.net | Anionic polymerization of MMA with t-BuMgBr in toluene (B28343) at low temperatures produces isotactic PMMA. mdpi.com |
| Solvent | The polarity and coordinating ability of the solvent can affect the transition state of the propagation step, influencing stereoselectivity. researchgate.net | The use of fluoroalcohols as solvents in the radical polymerization of MMA enhances syndiotacticity. |
| Temperature | Lower polymerization temperatures generally favor the formation of more stereoregular polymers. scilit.com | Decreasing the temperature in the radical polymerization of MMA generally increases the proportion of syndiotactic triads. |
| Initiator/Catalyst System | The nature of the initiator in anionic polymerization or the catalyst-ligand system in coordination and some controlled radical polymerizations plays a crucial role in directing the stereochemistry. mdpi.comresearchgate.net | In anionic polymerization, the counter-ion of the initiator (e.g., Li+, MgBr+) significantly impacts the resulting tacticity. Chiral ligands can be used to induce stereoselectivity. |
Chemical Reactivity and Derivatization of Methyl 2 Chloromethyl Acrylate
Nucleophilic Substitution Reactions of the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group represents an electrophilic center that can be targeted by nucleophiles. As an allylic-type halide, its reactivity is influenced by the adjacent carbon-carbon double bond.
The nucleophilic substitution at the primary carbon of the chloromethyl group is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This type of reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.orglibretexts.org The kinetics of such a reaction are second-order, meaning the reaction rate is dependent on the concentration of both the methyl 2-(chloromethyl)acrylate substrate and the attacking nucleophile. libretexts.orglibretexts.orgyoutube.comyoutube.com
Allylic halides are generally excellent substrates for SN2 reactions, often exhibiting enhanced reactivity compared to their saturated counterparts (e.g., secondary alkyl halides). libretexts.org This increased reactivity is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system of the double bond. libretexts.org While direct kinetic studies on this compound are not extensively detailed in the provided context, the general principles governing allylic systems suggest a favorable SN2 pathway. spcmc.ac.in In some cases, particularly with hindered substrates or conditions favoring carbocation formation, a competing SN2' mechanism, involving nucleophilic attack at the γ-carbon of the allylic system, can occur, leading to a rearranged product. spcmc.ac.inyoutube.com
| Substrate Influence | As a primary allylic halide, the substrate is highly favorable for SN2 reactions. libretexts.org |
The acrylate (B77674) moiety functions as an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This electronic effect influences the reactivity of the adjacent chloromethyl group. By withdrawing electron density, the acrylate group increases the partial positive charge (electrophilicity) on the carbon atom bonded to the chlorine. This heightened electrophilicity makes the carbon center more susceptible to attack by nucleophiles, which can enhance the rate of SN2 reactions.
However, the dominant reaction pathway is highly dependent on the nature of the nucleophile. For soft nucleophiles like thiols, the preferred site of attack is the β-carbon of the α,β-unsaturated system via a Michael addition, rather than the chloromethyl carbon via an SN2 reaction. chemrxiv.orgresearchgate.net This chemo-selectivity is a defining characteristic of the compound's reactivity profile.
Other Functionalization Strategies
The scientific literature accessible through targeted searches does not provide specific, detailed studies on the oxidative and reductive transformations of the core functional groups (alkene and ester) of this compound. However, based on the principles of organic chemistry, the reactivity of its constituent parts—a terminal alkene, a methyl ester, and an allylic chloride—can be predicted.
Potential oxidative reactions could target the carbon-carbon double bond. Standard reagents like meta-chloroperoxybenzoic acid (mCPBA) would be expected to yield the corresponding epoxide, methyl 2-(chloromethyl)-2,3-epoxypropanoate. Ozonolysis, another common oxidative cleavage reaction, would likely break the double bond to produce formaldehyde (B43269) and a methyl pyruvate (B1213749) derivative bearing the chloromethyl group, though this specific transformation is not documented in the reviewed literature.
Regarding reductive transformations, the selective reduction of one functional group in the presence of others would be the primary challenge. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) would likely reduce the carbon-carbon double bond. The reduction of the ester group to an alcohol, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH), would likely also affect the chloromethyl group. A study involving the related ethyl α-(bromomethyl)acrylate noted that it undergoes fast chain transfer during radical polymerization, a process that can be considered a form of reduction for the monomer unit.
It is important to note that these potential transformations are based on the expected reactivity of the functional groups and are not based on published experimental results for this compound itself.
Polymers synthesized from this compound are well-suited for functionalization using "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. rsc.org The key to this application is the presence of the pendant chloromethyl group in the resulting polymer, poly(this compound). This group serves as a versatile electrochemical handle for post-polymerization modification.
The most common strategy involves converting the chloromethyl groups into functionalities that can participate in click reactions. A prime example is the transformation into an azide (B81097) group through nucleophilic substitution with sodium azide. This creates a polymer decorated with pendant azide groups. This azido-functionalized polymer can then be readily coupled with a wide variety of alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
This two-step approach allows for the synthesis of complex and functional polymer architectures that would be difficult to achieve by direct polymerization of functionalized monomers. For instance, bioactive molecules, fluorescent dyes, or other polymer chains can be "clicked" onto the poly(this compound) backbone. This methodology opens up possibilities for creating advanced materials for various applications, including drug delivery, bio-sensing, and tissue engineering. rsc.org While specific examples utilizing polymers from this compound are not extensively detailed, the chemical principles are well-established with analogous systems, such as copolymers of 4-chloromethyl styrene (B11656). researchgate.net
Table 1: Conceptual Pathway for Click Chemistry Functionalization
| Step | Reaction | Reagents | Resulting Functionality |
|---|---|---|---|
| 1 | Polymerization | This compound | Polymer with pendant chloromethyl groups |
| 2 | Post-polymerization Azidation | Sodium Azide (NaN₃) | Polymer with pendant azide (-N₃) groups |
Regioselectivity and Stereoselectivity in Reactions
The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated system, making it a good substrate for nucleophilic additions.
Regioselectivity
In reactions like the Michael addition, the regioselectivity is well-defined. Nucleophiles preferentially attack the β-carbon of the double bond (1,4-conjugate addition) due to the electron-withdrawing effect of the adjacent ester and chloromethyl groups. This reactivity is characteristic of α,β-unsaturated carbonyl compounds. Research on related "2-chloromethyl acrylate" reagents confirms their suitability as Michael acceptors, undergoing reactions with thiol groups in a predictable manner. chemrxiv.org Similarly, the termination of living anionic polymerization by ethyl α-(chloromethyl)acrylate, a close analog, proceeds via nucleophilic attack of the living polymer chain end on the double bond. nii.ac.jp
Table 2: Regioselectivity in Reactions of (Chloromethyl)acrylate Systems
| Reaction Type | Nucleophile | Site of Attack | Product Type | Source |
|---|---|---|---|---|
| Michael Addition | Thiol | β-carbon | Conjugate adduct | chemrxiv.org |
| Anionic Polymer Termination | Polyacrylate Carbanion | β-carbon | End-functionalized polymer | nii.ac.jp |
Stereoselectivity
The stereochemical outcome of additions to the double bond of this compound is more complex and not extensively documented in the surveyed literature for this specific molecule. In general, for α-substituted acrylates, the creation of a new stereocenter at the α- or β-position during an addition reaction can lead to diastereomeric or enantiomeric products.
Applications of Methyl 2 Chloromethyl Acrylate and Its Polymers in Advanced Materials
Biomedical Materials and Bioconjugation
The ability of methyl 2-(chloromethyl)acrylate to react with biological molecules and its polymerizable nature make it a valuable component in the creation of sophisticated biomedical materials.
Protein Modification and Labeling
This compound serves as a versatile scaffold for creating reagents used in the site-selective modification of proteins. chemrxiv.orgchemrxiv.org By reacting it with molecules containing amino or hydroxyl groups, a variety of acrylamide (B121943) or acrylate (B77674) derivatives can be synthesized. chemrxiv.org These derivatives can then be used to label proteins, a crucial process for studying their function and interactions. nih.gov
The reactivity of these bioconjugation reagents can be fine-tuned. For instance, 2-chloromethyl acrylamide compounds, which have an amide linkage, are particularly effective for modifying cysteine residues in proteins with high efficiency. chemrxiv.orgchemrxiv.org In contrast, 2-chloromethyl acrylate reagents, featuring an ester linkage, can undergo successive Michael reactions, making them suitable for the selective modification of disulfide bonds within proteins. chemrxiv.orgchemrxiv.org This dual reactivity allows for customized protein modifications depending on the specific research needs. chemrxiv.org
A key advantage of these 2-chloromethyl acryl-based reagents is the stability of the resulting bioconjugates, which has been shown to be superior to those formed with commonly used maleimide-based reagents. chemrxiv.orgchemrxiv.org This enhanced stability is critical for the reliability and longevity of labeled proteins in various biochemical assays.
| Reagent Type | Target Site | Reaction Mechanism | Key Advantage |
| 2-chloromethyl acrylamide | Cysteine residues | Single Michael reaction | High efficiency and superior stability of the bioconjugate |
| 2-chloromethyl acrylate | Disulfide bonds | Two successive Michael reactions | Selective modification of disulfides with high labeling efficiency |
Drug Delivery Systems and Medical Devices
Polymers derived from methyl methacrylate (B99206), a related compound, have been extensively used in creating drug delivery systems. nih.govresearchgate.net These polymers, often known under the trade name Eudragit®, can be formulated into transdermal patches, medicated plasters, and even more advanced systems like film-forming sprays, microsponges, and nanoparticles. nih.govresearchgate.net
The versatility of these polymers allows for the development of pH-sensitive drug delivery systems, which can trigger the release of a drug under specific conditions on the skin. nih.gov This is particularly useful for targeted therapies. While this compound itself is not directly mentioned in the context of these specific drug delivery systems in the provided results, its polymerizable nature and reactive side group suggest its potential for creating functional polymers for similar applications. The ability to modify the polymer after its formation opens up possibilities for attaching drugs or targeting ligands.
In the realm of medical devices, polymers based on methacrylates are used as components in dental restorative materials. lookchem.com The crosslinking properties of monomers like this compound contribute to the strength and durability of dental composites and adhesives. lookchem.com
Antifouling Coatings
Silyl (B83357) acrylate polymers are used in high-performance antifouling coatings for marine vessels. akzonobel.com These coatings, such as Intersmooth®7465Si SPC and Interswift®6900Si, utilize a self-polishing copolymer (SPC) technology that provides long-term protection against the buildup of marine organisms. akzonobel.com The silyl acrylate chemistry allows for a controlled release of biocides, maintaining a smooth hull and improving fuel efficiency. akzonobel.com While the provided information focuses on silyl acrylates, the broader class of acrylate polymers is central to this technology. The functionalizability of polymers made from this compound could potentially be leveraged to develop novel antifouling systems.
Adhesives and Coatings
The crosslinking capabilities of this compound make it a valuable additive in the formulation of high-performance adhesives and coatings. lookchem.com
Enhancing Adhesion Properties
In the coatings and adhesives industry, this compound is utilized as a crosslinking agent to improve the adhesion, flexibility, and durability of the final product. lookchem.com Its ability to form stable, crosslinked structures is key to enhancing the performance and longevity of these materials. lookchem.com
Research into improving the adhesion of acrylate-based resins has explored various strategies. One approach involves the addition of compounds with both amine groups and unsaturated acrylate groups, along with polyepoxide compounds, to the resin formulation. google.com This system, when cured with high-energy radiation and then thermally treated, shows improved adhesive strength. google.com
Another area of research focuses on modifying acrylate pressure-sensitive adhesives (PSAs) to bond more effectively to low-surface-energy substrates like polyethylene (B3416737) and polypropylene. mdpi.com By incorporating structures such as hydrogenated-terminated hydroxylated polybutadiene (B167195) (HHTPB), the adhesion performance of the PSA can be significantly enhanced. mdpi.com
Furthermore, the addition of layered double hydroxides (LDHs) as adhesion enhancers in acrylate adhesives has shown promising results. mdpi.com For instance, the inclusion of Mn-Al LDH in a Bisphenol A glycidylmethacrylate/triethylene glycol dimethacrylate (BT) resin dramatically increased its adhesion to an aluminum alloy substrate. mdpi.com
These studies highlight the ongoing efforts to improve the adhesion of acrylate-based systems. The reactive nature of this compound suggests its potential as a component in these advanced adhesive formulations, where it can participate in crosslinking reactions or be modified to enhance interfacial bonding.
Development of Specialty Coatings
This compound serves as a crucial monomer and crosslinking agent in the formulation of high-performance specialty coatings. Its utility in this field stems from the presence of the highly reactive chloromethyl group, which can undergo various chemical transformations to form robust, crosslinked polymer networks. This crosslinking capability is essential for enhancing the physical and chemical properties of the final coating.
The crosslinking reaction can be initiated by various means, including thermal treatment or reaction with a suitable curing agent. This versatility allows formulators to tailor the curing process and the final properties of the coating to meet specific requirements. For instance, these coatings are valuable in applications where enhanced mechanical strength and chemical resistance are paramount.
Table 1: Impact of this compound on Coating Properties
| Property | Enhancement due to Crosslinking |
| Adhesion | Improved bonding to various substrates. lookchem.com |
| Flexibility | Maintained or improved, preventing cracking. lookchem.com |
| Durability | Increased resistance to wear, weathering, and chemical attack. [3.25] |
| Hardness | Enhanced surface hardness and scratch resistance. mdpi.com |
| Solvent Resistance | Reduced swelling and dissolution in organic solvents. mdpi.com |
Chemical Intermediates in Organic Synthesis
This compound is a highly versatile trifunctional monomer, possessing an acrylic double bond, an ester group, and a reactive chloromethyl group. This unique combination of reactive sites makes it an exceptionally valuable building block in multi-step organic synthesis.
Precursors for Complex Molecular Architectures
The compound's primary role as an intermediate is highlighted by its use in synthesizing more complex molecules, particularly crosslinking agents. It is a key reactant in the synthesis of hydroxyl-containing dimethacrylate crosslinkers. chemicalbook.comchemicalbook.comchemdad.com In these reactions, the chloromethyl group is typically displaced by a nucleophile, allowing for the connection of two methacrylate units. These resulting dimethacrylates are crucial in polymer chemistry for creating thermoset materials with high thermal stability and mechanical strength.
Furthermore, this compound is employed in the construction of intricate organic molecules. For example, it is a key intermediate in the synthesis of (E)-2-(2'-chloromethyl)phenyl-3-methoxy methyl acrylate. google.comgoogle.com This synthesis involves a sequence of reactions, including condensation, etherification, chlorination, and esterification, demonstrating the compound's utility in building complex molecular frameworks suitable for industrial-scale production. google.com The ability to participate in various reaction types allows synthetic chemists to design and construct novel molecular structures and functional materials. semanticscholar.org
Synthesis of Agrochemicals and Pharmaceuticals
The electrophilic nature of this compound and its derivatives makes them valuable intermediates in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The reactive chloromethyl group can serve as an anchor point for attaching the acrylate moiety to other molecules.
A significant application lies in the field of bioconjugation chemistry, where reagents like 2-chloromethyl acrylamide or acrylate are used for the rapid and specific modification of proteins. researchgate.net These compounds can selectively react with nucleophilic amino acid residues, such as cysteine, to form stable covalent bonds. researchgate.net This strategy is a powerful tool in drug discovery for creating antibody-drug conjugates and for irreversibly labeling target proteins to study their function or to develop potent inhibitors. researchgate.net
The related compound, Methyl 2-chloroacrylate, serves as an intermediate in the industrial synthesis of 2-Aminothiazoline-4-carboxylic acid, a precursor to the amino acid L-cysteine. wikipedia.org Similarly, the bromo-analogue, Methyl 2-(bromomethyl)acrylate, is used in the synthesis of functionalized pyrrolidones, which are important scaffolds in medicinal chemistry. researchgate.net These examples underscore the potential of this compound as a starting material or key intermediate for creating a diverse range of chiral building blocks and heterocyclic compounds with potential therapeutic or agricultural applications. nih.gov
Table 2: Examples of Syntheses Involving this compound or Analogues
| Starting Material | Reagent(s) | Product Type | Application Area |
| This compound | Diols/Bisphenols | Dimethacrylate Crosslinkers chemicalbook.comchemicalbook.com | Polymer Chemistry, Advanced Materials |
| 3-Isochromanone | This compound derivative synthesis | (E)-2-(2'-chloromethyl)phenyl-3-methoxy methyl acrylate google.com | Complex Molecule Synthesis |
| Peptides/Proteins | 2-chloromethyl acrylate | Covalently Modified Biologics researchgate.net | Drug Discovery, Proteomics |
| Methyl 2-chloroacrylate | Thiourea | 2-Aminothiazoline-4-carboxylic acid wikipedia.org | Pharmaceutical Intermediate (L-cysteine) |
| Methyl 2-(bromomethyl)acrylate | Glycine | Functionalized Pyrrolidones researchgate.net | Medicinal Chemistry Scaffolds |
Water Treatment Applications
While polymers based on acrylates and methacrylates are generally explored for applications in water treatment, specific studies detailing the use of this compound for this purpose are not extensively documented in available research. nih.gov However, the inherent properties of polymers derived from this monomer suggest potential utility in this field.
The application of acrylate-based polymers in water remediation often involves leveraging their chemical functionality and physical properties. For instance, nanocomposites made with poly(methyl methacrylate) (PMMA) have been investigated for the photocatalytic degradation of common water pollutants like methyl orange and diclofenac. mdpi.com In such systems, the polymer acts as a stable, inert matrix to support photocatalytic nanoparticles, preventing their release into the environment. mdpi.com
Furthermore, functional methacrylate polymers have been developed as adsorbents for heavy metal ions. Gels made from 2-(dimethylamino)ethyl methacrylate (DMAEMA) have shown the ability to adsorb precious metal ions from acidic solutions through electrostatic interactions. researchgate.net The reactive chloromethyl group of this compound provides a straightforward route to functionalize polymers with similar chelating groups that could selectively bind and remove heavy metal pollutants from wastewater. This post-polymerization modification capability is a key advantage, allowing for the design of specialized adsorbents. Although direct applications are not widely reported, the chemical nature of poly(this compound) makes it a candidate for the development of novel materials for water purification.
Computational and Theoretical Studies of Methyl 2 Chloromethyl Acrylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. sci-hub.semdpi.com For Methyl 2-(chloromethyl)acrylate, these calculations can predict the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a fundamental understanding of its reactivity. sci-hub.se
The initiation of polymerization for acrylates can be studied in detail using quantum chemical methods. For instance, computational studies on various acrylates have successfully mapped out the mechanisms of thermal self-initiation, where monoradicals are generated from monomer-monomer interactions through intermediate diradicals. wpmucdn.com DFT calculations using functionals like B3LYP have been employed to identify the key intermediates and transition states involved in these initiation pathways. wpmucdn.com
In the case of this compound, a key mechanistic feature is the competition between standard radical propagation and addition-fragmentation chain transfer (AFT). acs.org Quantum calculations can elucidate this competition by modeling the addition of a propagating radical to the monomer. Two primary pathways exist: addition to the double bond, leading to propagation, and potential interactions involving the chloromethyl group. By calculating the energy profiles of these competing pathways, the probability and kinetics of each event can be predicted. Studies on similar systems have shown that various functionals, including B3LYP, M06-2X, and MPWB1K, can be used to model the propagation kinetics of acrylates with good agreement with experimental data. researchgate.net
Table 1: Representative Functionals Used in Acrylate (B77674) Polymerization Studies
| Functional | Type | Application in Acrylate Studies | Reference |
|---|---|---|---|
| B3LYP | Hybrid DFT | Geometry optimization, transition state searching, reaction pathways. | wpmucdn.comresearchgate.net |
| M06-2X | Hybrid Meta-GGA | High accuracy for non-covalent interactions and barrier heights. | sci-hub.seresearchgate.net |
| MPWB1K | Hybrid Meta-GGA | Good performance for radical reaction kinetics. | researchgate.net |
| wB97-XD | Range-Separated Hybrid | Includes long-range and dispersion corrections, suitable for complex systems. | researchgate.net |
A critical aspect of understanding reaction mechanisms is the determination of activation energy barriers. Quantum chemistry provides a direct route to calculate these barriers, which are essential for predicting reaction rate constants via Transition State Theory (TST). ntnu.no For the polymerization of this compound, the energy barrier for the addition of a propagating radical to the monomer's C=C double bond dictates the propagation rate.
Computational studies on analogous monomers like methyl acrylate have extensively tested various DFT functionals and basis sets to accurately predict these barriers. researchgate.net The process involves optimizing the geometry of the reactants (propagating radical and monomer) and the transition state for the addition reaction. The energy difference between the transition state and the reactants gives the activation energy. For acrylates, calculated activation energies for propagation are typically in the range of a few kcal/mol, indicating a rapid reaction. mdpi.com The presence of the chloromethyl group is expected to influence this barrier due to electronic and steric effects, which can be precisely quantified through these calculations. Furthermore, the energy barrier for the fragmentation step in the AFT process can also be calculated to understand its kinetics relative to propagation. acs.org
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of bulk polymer systems over time. researchgate.net MD simulations for poly(this compound) would involve developing a force field—a set of parameters describing the potential energy of the system as a function of atomic coordinates. This can be based on existing force fields like OPLS-AA or a custom-developed reactive force field (ReaxFF) trained against DFT data to simulate the polymerization process itself. arxiv.orgescholarship.org
Simulations of analogous poly(meth)acrylate systems have provided significant insights. rsc.orgnih.gov For example, MD simulations on poly(methyl methacrylate) (PMMA) have been used to study its volumetric properties, glass transition temperature, and the dynamics of different parts of the polymer chain, such as the backbone and ester side groups. rsc.orgnih.gov Similar simulations for poly(this compound) could reveal how the polar and relatively bulky chloromethyl group affects chain packing, mobility, and interactions with solvents or other molecules.
Table 2: Typical Parameters and Outputs of MD Simulations for Poly(acrylates)
| Parameter/Output | Description | Example from PMMA/Poly(acrylate) Studies | Reference |
|---|---|---|---|
| Force Field | Describes inter- and intramolecular interactions. | OPLS-AA, ReaxFF, custom force fields. | arxiv.orgescholarship.org |
| Ensemble | Statistical mechanics framework (e.g., NVT, NPT). | NPT (constant number of particles, pressure, temperature) for equilibration. | arxiv.org |
| System Size | Number of chains and atoms in the simulation box. | Typically hundreds of chains with thousands of atoms. | arxiv.org |
| Calculated Properties | Density, Radius of Gyration, Mean Squared Displacement, Glass Transition Temp. | Analysis of chain conformation, mobility, and phase behavior. | rsc.orgnih.gov |
Structure-Reactivity Relationships
The chemical structure of a monomer profoundly dictates its polymerization behavior. For this compound, the key structural features are the acrylate double bond, the methyl ester group, and the chloromethyl group attached to the α-carbon.
A significant aspect of this monomer's reactivity is its participation in addition-fragmentation chain transfer (AFT). acs.orgrsc.org In this process, a propagating radical adds to the monomer, but instead of initiating a new chain, the resulting intermediate radical can fragment. This fragmentation can cleave a C-C bond, leading to the formation of a macromonomer and a new small radical that can reinitiate polymerization. This process competes with conventional propagation and acts as a chain transfer mechanism, influencing the final polymer's molecular weight and architecture. acs.org The analogous monomer, methyl 2-(bromomethyl)acrylate, is known to be an effective chain-transfer agent for this reason. acs.org
The reactivity of the acrylate double bond is heavily influenced by the electronic nature of its substituents. Both the ester group (-COOCH₃) and the chloromethyl group (-CH₂Cl) are electron-withdrawing. These groups decrease the electron density of the C=C double bond, making it more susceptible to nucleophilic attack by a propagating radical. afinitica.comresearchgate.net
Kinetic Modeling of Polymerization Processes
Kinetic modeling aims to mathematically describe the rates of the various reactions occurring during polymerization (initiation, propagation, termination, and transfer) to predict outcomes like conversion rate and polymer molecular weight distribution. ntnu.no For acrylates, these models must often account for complex phenomena such as the gel effect (autoacceleration) and diffusion-controlled reactions. kpi.ua
The kinetic modeling of this compound polymerization is particularly challenging due to the competition between propagation and addition-fragmentation chain transfer (AFT). acs.org The model must include rate equations for both processes. The AFT process introduces a chain transfer constant, C_tr, which is the ratio of the rate constant for transfer to the rate constant for propagation. The value of C_tr determines the efficiency of the AFT process in controlling the molecular weight.
Kinetic studies of related Reversible Addition-Fragmentation chain Transfer (RAFT) polymerizations provide a framework for modeling such systems. cmu.eduresearchgate.net These models consider the rates of radical addition to the chain transfer agent and the fragmentation of the resulting intermediate radical. For this compound, a comprehensive kinetic model would require rate constants for the following key steps:
Radical addition to the monomer double bond (propagation).
Fragmentation of the adduct radical to regenerate a propagating radical (AFT).
Conventional chain termination reactions.
These kinetic parameters can be estimated experimentally or, increasingly, predicted using the quantum chemical methods described in section 6.1. ntnu.nomdpi.com
Analytical Methodologies for Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of Methyl 2-(chloromethyl)acrylate, offering non-destructive and highly informative data.
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific spectra for this exact compound are not widely published, expected chemical shifts can be predicted based on the analysis of analogous structures such as Methyl 2-(bromomethyl)acrylate and other acrylates. spectrabase.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH₂) typically appear as two distinct signals due to their different chemical environments. The protons of the chloromethyl group (-CH₂Cl) are expected at a downfield position due to the electron-withdrawing effect of the adjacent chlorine atom. The methyl ester protons (-OCH₃) will appear as a singlet in the upfield region.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift. The two sp² hybridized carbons of the vinyl group will resonate in the olefinic region. The carbon of the methyl ester group (-OCH₃) and the chloromethyl group (-CH₂Cl) will appear at characteristic positions.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | =CH₂ (vinyl proton a) | ~6.3 |
| =CH₂ (vinyl proton b) | ~5.9 | |
| -CH₂Cl (chloromethyl) | ~4.3 | |
| -OCH₃ (methyl ester) | ~3.8 | |
| ¹³C NMR | C=O (carbonyl) | ~165 |
| =C- (quaternary vinyl) | ~138 | |
| =CH₂ (vinyl) | ~129 | |
| -OCH₃ (methyl ester) | ~52 | |
| -CH₂Cl (chloromethyl) | ~43 |
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is expected to show characteristic absorption bands for the ester and alkene functionalities. researchgate.netresearchgate.net
Key expected absorption bands include a strong C=O stretching vibration for the ester group, a C=C stretching vibration for the alkene group, and C-O stretching vibrations associated with the ester. The presence of the chlorine atom is indicated by a C-Cl stretching band in the fingerprint region.
Table 2: Predicted FTIR Spectroscopic Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (sp²) | Alkene | 3100 - 3000 |
| C-H stretch (sp³) | Alkyl | 3000 - 2850 |
| C=O stretch | Ester | 1740 - 1720 |
| C=C stretch | Alkene | 1640 - 1620 |
| C-O stretch | Ester | 1300 - 1150 |
| C-Cl stretch | Halogenated Alkane | 800 - 600 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 134.56 g/mol . sigmaaldrich.comchemnet.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 134. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 136 with about one-third the intensity of the molecular ion peak is a characteristic feature. docbrown.info
The fragmentation of this compound under electron ionization is expected to proceed through several pathways, including the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 103/105, and the loss of the chloromethyl radical (-CH₂Cl) to yield a fragment at m/z 85. acs.org Further fragmentation can also occur.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
|---|---|
| 134/136 | [M]⁺ (Molecular ion) |
| 103/105 | [M - OCH₃]⁺ |
| 99 | [M - Cl]⁺ |
| 85 | [M - CH₂Cl]⁺ |
| 59 | [COOCH₃]⁺ |
| 49/51 | [CH₂Cl]⁺ |
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For this compound, the presence of the acrylate (B77674) system, which is a conjugated system of a carbon-carbon double bond and a carbonyl group, gives rise to characteristic absorptions. A π → π* transition is expected. Based on data for similar acrylates like methyl acrylate, the maximum absorption wavelength (λmax) is anticipated to be in the ultraviolet region. researchgate.net
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~200-220 | Ethanol/Methanol (B129727) |
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas chromatography is a suitable technique for the analysis of the volatile compound this compound. nist.gov The choice of column and detector is critical for achieving good separation and sensitivity.
A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, would be appropriate for separating this polar analyte. Temperature programming, where the column temperature is gradually increased during the analysis, would be beneficial for ensuring the elution of the compound with a good peak shape and for separating it from other components with different boiling points. libretexts.org
For detection, a Flame Ionization Detector (FID) offers good sensitivity for organic compounds. Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides both separation and structural identification, making it a powerful tool for the definitive analysis of this compound. nih.gov
Table 5: General Gas Chromatography Conditions for this compound Analysis
| Parameter | Recommendation |
|---|---|
| Column Type | Polar Capillary Column (e.g., WAX, PEG-based) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~200-250 °C |
| Oven Program | Initial temperature ~60-80 °C, ramp to ~200-220 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~250-300 °C (for FID) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound. It is also effective for monitoring the depletion of the monomer during polymerization reactions. Due to the potential for acrylates to undergo self-polymerization at elevated temperatures, HPLC is often preferred over gas chromatography. e3s-conferences.org
The method involves injecting a liquid sample into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) carries the sample through the column, and components separate based on their differential interactions with the stationary phase. A detector at the end of the column measures the concentration of the eluted components. For acrylates, a reverse-phase (RP) HPLC method is common, often utilizing a C18 column. sielc.comamericanlaboratory.com
A typical analysis for acrylate compounds might employ a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) as the mobile phase. e3s-conferences.orge3s-conferences.org Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (MS). e3s-conferences.orgamericanlaboratory.com The retention time serves for qualitative identification, while the peak area allows for quantitative analysis using an external standard method. e3s-conferences.org Research on various acrylate compounds has demonstrated good linear relationships and low detection limits, confirming the method's sensitivity and accuracy. e3s-conferences.orge3s-conferences.org
Table 1: Illustrative HPLC Conditions for Acrylate Analysis
| Parameter | Condition |
| Column | ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) e3s-conferences.org or C18 americanlaboratory.com |
| Mobile Phase | Acetonitrile and water mixture e3s-conferences.orgamericanlaboratory.com |
| Elution | Gradient or Isocratic e3s-conferences.orgamericanlaboratory.com |
| Flow Rate | 1.0 mL/min americanlaboratory.come3s-conferences.org |
| Detector | Diode Array Detector (DAD) e3s-conferences.org or Mass Spectrometer (MS) americanlaboratory.com |
| Column Temp. | 30 - 45 °C americanlaboratory.come3s-conferences.org |
| Detection Wavelength | ~210 nm e3s-conferences.org |
Note: The conditions above are generalized from methods for similar acrylate compounds and may require optimization for this compound.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is not used to analyze the this compound monomer itself. Instead, it is the essential technique for characterizing the polymer that is formed from the monomer. GPC separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. lcms.cz This allows for the determination of the molecular weight distribution of the resulting polymer, which is critical as it dictates the material's mechanical and physical properties.
In GPC, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying extents, resulting in a longer retention time. researchgate.net The output is a chromatogram from which the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. A narrow PDI indicates a more uniform polymer chain length.
Table 2: Typical Data Obtained from GPC Analysis of a Polymer
| Parameter | Description | Example Value |
| Mn ( g/mol ) | Number Average Molecular Weight | 34,232 regulations.gov |
| Mw ( g/mol ) | Weight Average Molecular Weight | 145,784 regulations.gov |
| MP ( g/mol ) | Molecular Weight at Peak Maximum | 56,017 regulations.gov |
| PDI (Mw/Mn) | Polydispersity Index | 4.26 regulations.gov |
Note: These values are illustrative and taken from an analysis of an acrylic-based polymer; actual results for poly(this compound) would depend on polymerization conditions.
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound and its corresponding polymer upon heating.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal events of both the monomer and the resulting polymer. For the monomer, DSC is used to study the kinetics of its polymerization. acs.orgnih.gov By heating the monomer in the presence of an initiator, an exothermic peak is observed on the DSC thermogram, the area of which is proportional to the total heat of polymerization (enthalpy). nih.gov The shape and temperature of this peak provide information about the rate and activity of the polymerization reaction. nih.gov
For the polymer formed from this compound, DSC is used to determine its glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a hard, glassy state to a softer, rubbery state. innovatechlabs.com This is a critical property that defines the upper temperature limit for the polymer's application in a rigid form. It appears as a step-like change in the heat flow on the DSC curve. hu-berlin.de
Table 3: Information Derivable from DSC Analysis
| Analyte | Property Measured | Significance |
| Monomer | Polymerization Exotherm (Temperature & Enthalpy) | Characterizes reaction kinetics and heat release nih.gov |
| Polymer | Glass Transition Temperature (Tg) | Defines the transition from a glassy to a rubbery state innovatechlabs.com |
| Polymer | Melting Temperature (Tm) (if crystalline) | Indicates the transition from a solid to a liquid state |
| Polymer | Crystallization Temperature (Tc) (if crystalline) | Indicates the temperature of crystalline structure formation upon cooling |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer synthesized from this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tandfonline.com The resulting TGA curve plots mass loss versus temperature, providing crucial data on the decomposition profile of the polymer.
From the TGA curve, one can determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass. nih.gov This information is vital for establishing the processing limits and service temperature of the polymeric material. For instance, studies on poly(methyl methacrylate) (PMMA) and other polyacrylates show distinct degradation stages that can be precisely analyzed with TGA. marquette.eduresearchgate.net
Table 4: Typical Data Obtained from TGA of an Acrylate Polymer
| Parameter | Description | Example Value |
| Tonset (°C) | Temperature at which significant weight loss begins | >250 °C marquette.edu |
| T10, T50 (°C) | Temperature at 10% and 50% weight loss, respectively | T50 increased by ~30-45°C in stabilized composites marquette.edu |
| Decomposition Temp (°C) | Temperature of maximum rate of weight loss (DTG peak) | ~290 °C researchgate.net |
| Residual Mass (%) | Percentage of mass remaining at the end of the analysis | Varies with polymer structure and additives |
Note: Values are illustrative, based on related acrylate polymers, and will vary for poly(this compound).
Other Characterization Techniques
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. libretexts.org For this compound, this involves quantifying the percentages of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O). The experimental results are then compared against the theoretical values calculated from the compound's chemical formula, C₅H₇ClO₂.
This analysis is a crucial step in verifying the identity and purity of a newly synthesized or commercial batch of the monomer. Combustion analysis is a common method where a sample is burned in excess oxygen, and the resulting combustion products (CO₂, H₂O) are collected and weighed to determine the carbon and hydrogen content. libretexts.org Specific methods are used for chlorine and oxygen determination. A close match between the experimental and theoretical values provides strong evidence for the assigned chemical formula.
Table 5: Elemental Composition of this compound (C₅H₇ClO₂)
| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Theoretical % |
| Carbon (C) | 12.011 | 5 | 60.055 | 44.66% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 5.25% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 26.35% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 23.78% |
| Total | 134.562 | 100.00% |
Note: Theoretical percentages are calculated based on the chemical formula C₅H₇ClO₂ and standard atomic weights. man.ac.ukhirosaki-u.ac.jp
Water Contact Angle Measurements
Water contact angle measurement is a critical technique for characterizing the surface wettability and hydrophobicity of a material. This method involves depositing a droplet of water onto a solid surface and measuring the angle formed between the tangent to the droplet at the solid-liquid interface and the solid surface itself. A high contact angle indicates a hydrophobic (water-repellent) surface, while a low contact angle suggests a hydrophilic (water-attracting) surface. The surface energy of the material is a key factor influencing the water contact angle.
For polymers, the arrangement of functional groups at the surface significantly impacts the water contact angle. For instance, in studies of poly(methyl methacrylate) (PMMA), a polymer structurally related to poly(this compound), the orientation of ester groups versus nonpolar methyl groups at the surface was found to be crucial. Surfaces with a higher concentration of nonpolar groups tend to be more hydrophobic and exhibit higher water contact angles.
The hydrophobicity of a polymer derived from this compound would theoretically be influenced by the presence of the chloromethyl group. This group introduces polarity, which could affect the polymer's surface energy and its interaction with water, but without experimental data, the exact nature of this influence remains speculative.
Table 1: Interactive Data Table of Water Contact Angle Measurements
| Material/Coating | Substrate | Measurement Condition | Water Contact Angle (θ) | Reference |
|---|---|---|---|---|
| No specific data is available for this compound or its polymer in the provided search results. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
